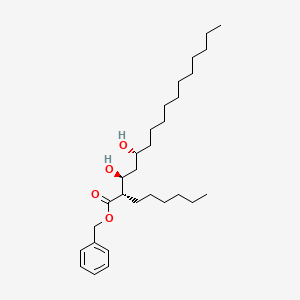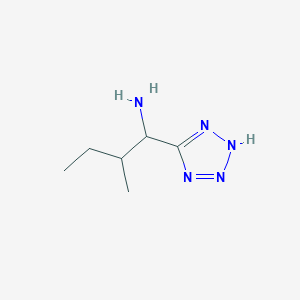
4-Ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etinil-2-piridin-2-ilpiridina; 2-piridin-2-ilpiridina; rutenio(2+); dihexafluorofosfato es un compuesto complejo que combina las propiedades de los derivados de piridina y el rutenio. Este compuesto es de gran interés en el campo de la química de coordinación debido a sus propiedades estructurales y electrónicas únicas.
Métodos De Preparación
La síntesis de 4-Etinil-2-piridin-2-ilpiridina; 2-piridin-2-ilpiridina; rutenio(2+); dihexafluorofosfato implica varios pasos. Un método común incluye la reacción del anión 2,5-bis(2'-piridil)pirrolato con complejos de rutenio en disolventes orgánicos como tetrahidrofurano (THF). Las condiciones de reacción a menudo implican el uso de oxidantes como el periodato de sodio (NaIO4) y disolventes como acetonitrilo (CH3CN) y acetato de etilo (EtOAc) para obtener el complejo de rutenio deseado .
Análisis De Reacciones Químicas
Este compuesto se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El centro de rutenio puede oxidarse, a menudo utilizando oxidantes como el periodato de sodio.
Reducción: También pueden ocurrir reacciones de reducción, típicamente con agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución de ligandos son comunes, donde los ligandos en el complejo de rutenio son reemplazados por otros ligandos en condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen periodato de sodio, borohidruro de sodio y varios disolventes orgánicos. Los principales productos formados dependen de las condiciones específicas de la reacción y la naturaleza de los sustituyentes involucrados .
Aplicaciones Científicas De Investigación
4-Etinil-2-piridin-2-ilpiridina; 2-piridin-2-ilpiridina; rutenio(2+); dihexafluorofosfato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en la síntesis de nuevos compuestos de coordinación y como catalizador en varias reacciones orgánicas.
Biología: Las propiedades únicas del compuesto lo hacen útil para estudiar sistemas biológicos, particularmente en la comprensión de las interacciones metal-ligando.
Medicina: Se están realizando investigaciones sobre su posible uso en aplicaciones médicas, como en el desarrollo de nuevos fármacos o agentes de diagnóstico.
Industria: Se utiliza en la producción de materiales avanzados y en procesos que requieren propiedades catalíticas específicas
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica la coordinación del centro de rutenio con los ligandos de piridina. Esta coordinación altera las propiedades electrónicas del complejo, permitiéndole participar en varias reacciones químicas. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica, pero en general, el compuesto interactúa con otras moléculas a través de enlaces de coordinación, influyendo en su reactividad y estabilidad .
Comparación Con Compuestos Similares
Compuestos similares incluyen otros complejos de rutenio con derivados de piridina, como:
Complejos de rutenio(II)-2,2'-bipiridina: Estos complejos tienen propiedades de coordinación similares pero difieren en sus características electrónicas y fotofísicas.
Complejos de rutenio(II)-1,10-fenantrolina: Estos complejos son conocidos por sus propiedades luminiscentes y se utilizan en diferentes aplicaciones en comparación con el compuesto en cuestión.
La singularidad de 4-Etinil-2-piridin-2-ilpiridina; 2-piridin-2-ilpiridina; rutenio(2+); dihexafluorofosfato radica en su combinación específica de ligandos y las propiedades electrónicas resultantes, lo que lo hace adecuado para una amplia gama de aplicaciones .
Propiedades
Fórmula molecular |
C22H17F12N4P2Ru |
|---|---|
Peso molecular |
728.4 g/mol |
Nombre IUPAC |
4-ethynyl-2-pyridin-2-ylpyridine;pyridine;2H-pyridin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H8N2.C5H5N.C5H4N.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-2-4-6-5-3-1;2*1-7(2,3,4,5)6;/h1,3-9H;1-5H;1-4H;;;/q;;3*-1;+3 |
Clave InChI |
CFKWLFFBBAAMKY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)


![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)





![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)

